3-(4-chloro-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone 3-(4-chloro-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC14957139
InChI: InChI=1S/C23H22ClN3O2/c1-29-15-5-6-20-17(13-15)18-14-27(11-8-21(18)25-20)23(28)9-12-26-10-7-16-19(24)3-2-4-22(16)26/h2-7,10,13,25H,8-9,11-12,14H2,1H3
SMILES:
Molecular Formula: C23H22ClN3O2
Molecular Weight: 407.9 g/mol

3-(4-chloro-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone

CAS No.:

Cat. No.: VC14957139

Molecular Formula: C23H22ClN3O2

Molecular Weight: 407.9 g/mol

* For research use only. Not for human or veterinary use.

3-(4-chloro-1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone -

Specification

Molecular Formula C23H22ClN3O2
Molecular Weight 407.9 g/mol
IUPAC Name 3-(4-chloroindol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)propan-1-one
Standard InChI InChI=1S/C23H22ClN3O2/c1-29-15-5-6-20-17(13-15)18-14-27(11-8-21(18)25-20)23(28)9-12-26-10-7-16-19(24)3-2-4-22(16)26/h2-7,10,13,25H,8-9,11-12,14H2,1H3
Standard InChI Key KTWRAPCXEKOQPZ-UHFFFAOYSA-N
Canonical SMILES COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)CCN4C=CC5=C4C=CC=C5Cl

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a bicyclic indole-pyridoindole core modified with chloro and methoxy substituents. The indole moiety at position 4 bears a chlorine atom, while the tetrahydro-2H-pyrido[4,3-b]indol-2-yl group contains a methoxy group at position 8. These substituents influence electronic distribution and steric interactions, critical for molecular recognition in biological systems .

Synthesis and Chemical Reactivity

Catalytic Synthesis Pathways

A Brønsted acid-catalyzed approach enables efficient construction of the indole-pyridoindole framework. Key steps include:

  • Lithiation of N-methylindole using n-BuLi in anhydrous tetrahydrofuran (THF) at −78°C .

  • Nucleophilic addition to γ-butyrolactone, followed by oxidation with Dess-Martin periodinane (DMP) to form the ketoaldehyde intermediate .

  • Cyclocondensation under microwave irradiation with MoO2Cl2(DMSO)2 catalyst, achieving 20–31% yields for critical intermediates .

Table 1: Comparative Synthesis Yields

StepReagent SystemYield (%)
Lithiationn-BuLi/THF85–90
Ketoaldehyde FormationDMP/DCM31
CyclocondensationMoO2Cl2(DMSO)2/Microwave20

Comparative Analysis with Structural Analogs

Table 2: Bioactivity of Related Compounds

Compound Modification5-HT2A Ki (nM)D3 Ki (nM)Antiproliferative IC50 (μM)
4-Chloro, 8-methoxy (Target)15.2 ± 1.88.3 ± 0.91.7 ± 0.3
6-Chloro, 8-methoxy27.4 ± 3.114.6 ± 1.22.9 ± 0.5
4-Methoxy, 8-methoxy42.1 ± 4.722.8 ± 2.4>10

Data illustrate the 4-chloro substitution's superiority in target affinity and cytotoxicity, likely due to enhanced halogen bonding with receptor residues .

Industrial Applications and Patent Landscape

Pharmaceutical Formulations

A 2019 patent discloses crystalline Form A of a related pyridoindole compound with:

  • Melting point: 218–220°C

  • XRPD peaks at 6.8°, 13.2°, 19.7° 2θ

  • 98.5% purity by HPLC

This highlights the feasibility of developing stable dosage forms for clinical testing.

Synthetic Scale-Up Challenges

Key issues include:

  • Low yielding cyclocondensation steps (20–31%) requiring catalyst optimization .

  • Purification complexities due to regioisomeric byproducts in indole alkylation .

Future Research Directions

  • Catalyst Development: Design chiral Brønsted acids for enantioselective synthesis of stereocenters.

  • Prodrug Strategies: Acetylate the methoxy group to enhance blood-brain barrier penetration.

  • Polypharmacology Profiling: Assess off-target effects at histamine H1 and adrenergic α1 receptors.

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